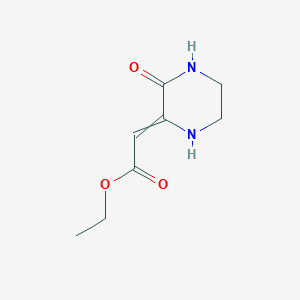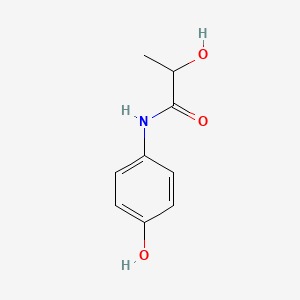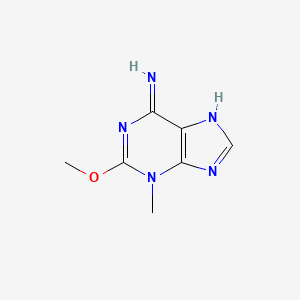![molecular formula C9H12N4 B11910512 1-(1-Methyl-1H-imidazo[4,5-c]pyridin-2-yl)ethanamine](/img/structure/B11910512.png)
1-(1-Methyl-1H-imidazo[4,5-c]pyridin-2-yl)ethanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(1-Methyl-1H-imidazo[4,5-c]pyridin-2-yl)ethanamine is a heterocyclic compound that features an imidazo[4,5-c]pyridine core structure. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and applications in drug development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(1-Methyl-1H-imidazo[4,5-c]pyridin-2-yl)ethanamine typically involves the construction of the imidazo[4,5-c]pyridine ring system followed by the introduction of the ethanamine side chain. One common method involves the cyclization of appropriate precursors under acidic or basic conditions to form the imidazo[4,5-c]pyridine core. Subsequent alkylation or amination reactions introduce the ethanamine moiety.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
1-(1-Methyl-1H-imidazo[4,5-c]pyridin-2-yl)ethanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the nitrogen atoms of the imidazo[4,5-c]pyridine ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction can produce amines or alcohols.
Scientific Research Applications
1-(1-Methyl-1H-imidazo[4,5-c]pyridin-2-yl)ethanamine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial, antiviral, and anticancer properties.
Medicine: Explored as a lead compound in drug discovery for various therapeutic areas, including infectious diseases and oncology.
Industry: Utilized in the development of novel materials and as a catalyst in certain chemical reactions.
Mechanism of Action
The mechanism of action of 1-(1-Methyl-1H-imidazo[4,5-c]pyridin-2-yl)ethanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events. For example, it may bind to a receptor and modulate signal transduction pathways, ultimately affecting cellular functions.
Comparison with Similar Compounds
Similar Compounds
1-Methylimidazole: Shares the imidazole core but lacks the pyridine ring.
2-Methylimidazo[1,2-a]pyridine: Similar structure but with different substitution patterns.
Imidazo[1,2-a]pyridine: Lacks the methyl and ethanamine groups.
Uniqueness
1-(1-Methyl-1H-imidazo[4,5-c]pyridin-2-yl)ethanamine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of the imidazo[4,5-c]pyridine core with the ethanamine side chain makes it a versatile compound for various applications in research and industry.
Properties
Molecular Formula |
C9H12N4 |
|---|---|
Molecular Weight |
176.22 g/mol |
IUPAC Name |
1-(1-methylimidazo[4,5-c]pyridin-2-yl)ethanamine |
InChI |
InChI=1S/C9H12N4/c1-6(10)9-12-7-5-11-4-3-8(7)13(9)2/h3-6H,10H2,1-2H3 |
InChI Key |
KYALOPWJULUIPG-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=NC2=C(N1C)C=CN=C2)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![4-Chloropyrrolo[2,1-f][1,2,4]triazine-5-carbaldehyde](/img/structure/B11910457.png)





![1-Methyl-1,3,7-triazaspiro[4.5]decane-2,4-dione](/img/structure/B11910473.png)


![Methyl 7-methylimidazo[1,2-a]pyridine-2-carboxylate](/img/structure/B11910505.png)

![4-Oxo-4,5,6,7-tetrahydro-3H-pyrrolo[2,3-d]pyrimidine-2-carboxylic acid](/img/structure/B11910514.png)
